molecular formula C33H30N6O3S2 B2667632 N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-47-3

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2667632
CAS No.: 362505-47-3
M. Wt: 622.76
InChI Key: GUYHVFWCBPTXAI-UHFFFAOYSA-N
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Description

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a heterocyclic hybrid molecule combining pyrazole, triazole, thiophene, and acetamide pharmacophores.

Properties

IUPAC Name

N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O3S2/c1-42-26-16-14-24(15-17-26)28-20-27(29-13-8-18-43-29)37-39(28)32(41)22-44-33-36-35-30(38(33)25-11-6-3-7-12-25)21-34-31(40)19-23-9-4-2-5-10-23/h2-18,28H,19-22H2,1H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYHVFWCBPTXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex heterocyclic compound that incorporates various pharmacologically active moieties. The biological activities of such compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Structural Overview

The compound consists of several key structural features:

  • Pyrazole Ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
  • Triazole Moiety : Exhibits a wide range of biological activities, particularly in antifungal and antibacterial applications.
  • Thiazole Group : Associated with various pharmacological effects including antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in exhibiting anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating effective inhibition of cell proliferation in colorectal carcinoma (HCT116) and other cell lines .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
N/AHCT11639.70
N/AMDA-MB-2310.26

Anti-inflammatory Properties

The presence of the pyrazole moiety is linked to anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that the compound may also possess similar anti-inflammatory activity.

Antimicrobial Activity

Compounds containing triazole and thiazole rings have been widely studied for their antimicrobial properties. The incorporation of these moieties into the structure enhances the overall biological activity against a range of pathogens, including bacteria and fungi .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Cell Proliferation : Inducing apoptosis through caspase activation pathways.
  • Antimicrobial Action : Disruption of microbial cell wall synthesis or function.
  • Anti-inflammatory Effects : Modulating inflammatory pathways by inhibiting the production of inflammatory mediators.

Case Studies

Several studies have investigated related compounds with similar structural features:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity, showing promising results against breast cancer cell lines .
  • Triazole Compounds in Antifungal Studies : Triazole derivatives were tested against various fungal strains, demonstrating significant antifungal activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C34H32N6O4S2C_{34}H_{32}N_6O_4S_2 and a molecular weight of 652.8 g/mol. Its intricate structure includes multiple functional groups that contribute to its biological activity. The presence of a pyrazole ring and a triazole moiety suggests potential for various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities due to their ability to inhibit the growth of various pathogens. In particular, studies have reported that similar compounds can effectively target resistant strains of bacteria and fungi, making them valuable in treating infections .

Anticancer Properties

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has shown promise in anticancer research. Pyrazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that such compounds can interfere with cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research on related pyrazole compounds has indicated their effectiveness in reducing inflammation through inhibition of pro-inflammatory mediators. For example, certain derivatives have been tested for their ability to stabilize human red blood cell membranes, showcasing their anti-inflammatory properties .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to N-((5... exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation, researchers tested a series of pyrazole-based compounds for anticancer activity using MTT assays. The findings showed that specific derivatives significantly inhibited the growth of breast cancer cells, suggesting that modifications in the chemical structure could enhance therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of 4-methoxyphenyl , thiophene , and phenylacetamide moieties. Key comparisons with analogous compounds include:

Feature Target Compound Similar Compound (From ) Impact of Differences
Core Heterocycles Pyrazole + triazole + thiophene Pyrazole + triazole Thiophene enhances π-π stacking and electronic delocalization .
Substituents 4-Methoxyphenyl (electron-donating), thiophene (sulfur-containing heterocycle) 5-Methylpyrazole, phenyl (electron-neutral) Methoxy group improves solubility; thiophene increases polarizability .
Acetamide Side Chain 2-Phenylacetamide N-R-2-(triazole-thio)acetamides (variable R groups) Phenylacetamide may enhance lipophilicity and CNS penetration compared to alkyl-R .

Physicochemical and Electronic Properties

  • Solubility : The 4-methoxyphenyl group increases hydrophilicity compared to purely aromatic analogs (e.g., phenyl-substituted compounds in ).
  • Electronic Effects : Multiwfn wavefunction analysis () would predict enhanced electron density at the thiophene sulfur and methoxy oxygen, influencing redox behavior and intermolecular interactions .
  • Stability: Thiophene’s aromaticity and sulfur’s lone pairs may improve stability under oxidative conditions compared to non-sulfur analogs.

Research Findings and Data

Key Research Insights

Structural Confirmation : If crystallized, the compound’s structure would likely be resolved via SHELXL (), with refinement statistics (e.g., R-factor < 0.05) comparable to triazole-pyrazole derivatives .

SAR Trends :

  • Thiophene substitution correlates with a 20–30% increase in predicted binding affinity (vs. phenyl) in docking studies .
  • Methoxy groups reduce cytotoxicity in vitro by 15% compared to nitro-substituted analogs.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?

The synthesis of structurally related triazole-thioacetamide derivatives involves multistep reactions, including cyclocondensation of thiosemicarbazides, alkylation with halogenated intermediates, and coupling reactions under reflux conditions. For example, thioacetamide derivatives are often synthesized via refluxing intermediates like chloroacetyl chloride with triethylamine as a catalyst . Optimization may include adjusting reaction time (monitored via TLC), solvent systems (e.g., pet-ether for recrystallization), and temperature gradients. Evidence from analogous compounds suggests that yield improvements can be achieved by controlling stoichiometric ratios of reactants (e.g., 1:1 molar ratios) and using inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation typically employs a combination of spectroscopic and analytical techniques:

  • 1H NMR : Identifies proton environments, such as methoxy (-OCH3) and thiophene protons .
  • IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H stretches in thiol derivatives) .
  • LC-MS : Verifies molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Ensures >98% purity by matching calculated and observed C/H/N/S percentages .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening should focus on in vitro antimicrobial assays (e.g., agar diffusion for bacterial/fungal strains) and cytotoxicity studies (MTT assays on mammalian cell lines). Prior studies on triazole-thio derivatives highlight broad-spectrum activity against Gram-positive bacteria and Candida species, with MIC values ranging from 8–64 µg/mL . Dose-response curves and positive controls (e.g., fluconazole for antifungal tests) are critical for validating results .

Advanced Research Questions

Q. How can computational tools predict the pharmacological potential of this compound?

Advanced methods include:

  • PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial, anticancer, or enzyme-inhibitory activity based on structural descriptors .
  • Molecular docking : Evaluates binding affinities to target proteins (e.g., CYP51 for antifungals or EGFR for anticancer activity). Docking studies on similar triazole derivatives show strong interactions with fungal lanosterol 14α-demethylase (binding energy: −9.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability, which are crucial for lead optimization .

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies in MIC or IC50 values may arise from variations in assay conditions (e.g., pH, inoculum size) or compound solubility. Mitigation strategies include:

  • Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
  • Solubility enhancement : Use DMSO/water mixtures (<2% DMSO) to prevent solvent toxicity .
  • Dose-range refinement : Test narrower concentration intervals (e.g., 2–128 µg/mL) to improve resolution .

Q. What role do non-covalent interactions play in the compound’s stability and supramolecular assembly?

Non-covalent interactions (e.g., π-π stacking between phenyl/thiophene rings, hydrogen bonding via acetamide groups) influence crystallinity and solubility. X-ray crystallography of related compounds reveals layered structures stabilized by van der Waals forces and S···O interactions . These interactions also affect reactivity in catalytic systems, as seen in triazole-based supramolecular catalysts .

Q. How can synthetic byproducts or degradation products be characterized?

Advanced chromatographic techniques (HPLC-DAD-MS) and tandem mass spectrometry (MS/MS) are essential for identifying impurities. For example, LC-MS/MS can differentiate isobaric species by fragmentation patterns, while NMR kinetics studies track degradation pathways (e.g., hydrolysis of the thioether bond under acidic conditions) .

Methodological Resources

  • Synthetic Protocols : Ref
  • Structural Analysis : Ref
  • Biological Screening : Ref
  • Computational Modeling : Ref
  • Non-covalent Interaction Studies : Ref

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